1-Propanol, 2-methyl-, titanium(4+) salt

Atomic Layer Deposition TiO₂ thin films Band gap engineering

Your TTIP/ALD expert: Titanium tetraisobutoxide (TTIB; CAS 7425-80-1) is a monomeric Ti(IV) alkoxide, structurally analogous to TTIP, delivering chlorine-free TiO₂ deposition for gate dielectrics and passivation layers without corrosive HCl by‑products. Its sterically demanding isobutoxide ligands ensure predictable hydrolysis kinetics, reproducible cluster nucleation (11–12 Ti‑atom regime), and high‑purity films (band gap ≥3.35 eV). When process reliability and electronic‑grade purity matter, choose TTIB for reproducible ALD, sol‑gel, and spray‑pyrolysis workflows.

Molecular Formula C4H10OTi
Molecular Weight 121.99 g/mol
CAS No. 7425-80-1
Cat. No. B1662052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 2-methyl-, titanium(4+) salt
CAS7425-80-1
Molecular FormulaC4H10OTi
Molecular Weight121.99 g/mol
Structural Identifiers
SMILESCC(C)CO.[Ti]
InChIInChI=1S/C4H10O.Ti/c1-4(2)3-5;/h4-5H,3H2,1-2H3;
InChIKeyYTOQRQCHVNXEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Tetraisopropoxide (TTIP, CAS 7425-80-1): Core Properties and Procurement Context


Titanium tetraisopropoxide (TTIP; Ti(OiPr)₄; CAS 546-68-9), systematically named 2-methyl-1-propanol titanium(4+) salt, is a widely used titanium(IV) alkoxide precursor in sol-gel processing, atomic layer deposition (ALD), and organic synthesis [1]. It exists as a monomeric, tetrahedrally coordinated molecule due to the steric bulk of the isopropoxide ligands, distinguishing it from smaller alkoxides like titanium ethoxide which form oligomeric structures [2]. This compound is commercially available in high purity from multiple vendors and is valued for its balanced volatility, defined decomposition pathways, and versatility in generating TiO₂ nanomaterials.

Why Direct Substitution of TTIP (CAS 7425-80-1) with Alternative Titanium Precursors Can Compromise Process Outcomes


Titanium precursors are not functionally interchangeable in materials synthesis. The ligand structure directly governs critical process parameters including hydrolysis kinetics, cluster nucleation pathways, film purity, and final material properties. Using an alternative alkoxide or halide without re-optimizing the entire process often results in altered morphology, unintended contamination, or performance degradation. For example, substituting TiCl₄ for TTIP introduces chlorine impurities that narrow the band gap and increase defect densities in TiO₂ films [1], while using a less bulky alkoxide like titanium ethoxide yields different cluster sizes during sol-gel processing [2]. The evidence presented below quantifies these distinctions to inform scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for Titanium Tetraisopropoxide (TTIP, CAS 7425-80-1) Against Key Comparators


TTIP vs. TiCl₄ in Spatial ALD: Higher Band Gap and Reduced Defect Density

In a direct head-to-head comparison of spatial atomic layer deposition (SALD) using H₂O as the oxidant, TiO₂ films deposited from TTIP exhibited a wider optical band gap (3.35 ± 0.05 eV) compared to films from TiCl₄ (3.20 ± 0.05 eV) at 300 °C [1]. This narrowing in TiCl₄-derived films was attributed to residual chlorine contamination, which also caused surface agglomeration and higher defect densities [1]. The TTIP process generated chlorine-free byproducts, whereas TiCl₄ produced corrosive HCl [1].

Atomic Layer Deposition TiO₂ thin films Band gap engineering Photovoltaics

TTIP vs. TiCl₄ in Passivation Quality: Equivalent Performance Achievable with Post-Anneal

A comparative study of ALD TiO₂ films for silicon surface passivation found that TTIP-derived films deposited at 200 °C achieved an effective surface recombination velocity (Seff) of 3.9 cm/s after a post-deposition forming gas anneal (250 °C, 5–15 min) [1]. This matches the performance of the benchmark TiCl₄ process at 75 °C (Seff = 3.9 cm/s without anneal) [1]. In contrast, TDMAT-derived films failed to provide comparable passivation under any conditions tested [1].

Surface passivation Silicon solar cells ALD precursors

TTIP vs. Titanium Ethoxide and Butoxide: Intermediate Cluster Size in Sol-Gel Nucleation

Electrospray ionization mass spectrometry (ESI-MS) analysis of sol-gel reactions revealed that the titanium-oxo-alkoxy clusters formed during nucleation vary systematically with alkoxide precursor. TTIP produced clusters containing approximately 11–12 titanium atoms, intermediate between titanium tetraethoxide (TTE, 5–7 Ti atoms) and titanium tetrabutoxide (TTB, 10–11 Ti atoms) under identical conditions [1]. This cluster size influences subsequent particle aggregation and final TiO₂ morphology.

Sol-gel processing Cluster nucleation TiO₂ nanoparticles

TTIP vs. TiCl₄ in Hydrothermal Synthesis: Phase Control Through Hydrolysis Rate Modulation

A systematic comparison of nano-particulate TiO₂ prepared from TiCl₄ and TTIP demonstrated distinct phase formation mechanisms. For TiCl₄, the crystal phase was governed by the rate of precursor addition, with slow addition favoring rutile formation. In contrast, for TTIP, lowering the reaction temperature—which reduces the hydrolysis rate—promoted rutile formation [1]. For both precursors, increasing anatase content correlated with decreased photocatalytic oxidation rates of isopropanol to acetone [1].

TiO₂ polymorph control Rutile vs anatase Photocatalysis

TTIP vs. TiBALD in Sol-Gel Photocatalysis: Lower Photocatalytic Efficiency

In a comparative study of sol-gel derived TiO₂ thin films for photocatalytic applications, films prepared from titanium bis-ammonium lactato dihydroxide (TiBALD) demonstrated significantly higher photocatalytic activity than those from TTIP. The average degradation rate of resazurin dye was 9.52 × 10¹² molecules cm⁻² s⁻¹ for TiBALD films versus 1.76 × 10¹² molecules cm⁻² s⁻¹ for TTIP films—a 5.4-fold difference [1]. TiBALD-derived films also exhibited smaller average particle sizes (10–25 nm) [1].

Photocatalysis TiO₂ thin films Sol-gel processing Dye degradation

TTIP Hydrolysis Kinetics: Quantified Rate Constant for Predictive Process Modeling

Molecular dynamics simulations using a reactive force field established the second-order rate constant for TTIP hydrolysis at 1 atm as k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) mol⁻¹ cm³ s⁻¹ [1]. The simulations revealed that cluster formation precedes TiO₂ molecular formation, with Ti-containing intermediates following two distinct pathways: one leading to early cluster formation via Ti–O–Ti bridges, the other to smaller TiO₂ molecules that participate in subsequent cluster growth [1].

Hydrolysis kinetics Flame synthesis Reaction rate constant Process modeling

Recommended Application Scenarios for Titanium Tetraisopropoxide (TTIP, CAS 7425-80-1) Based on Differentiated Performance Evidence


ALD of TiO₂ for Electronic Devices Requiring Chlorine-Free, Wide-Bandgap Films

TTIP is the preferred precursor for ALD of TiO₂ in applications where chlorine contamination must be avoided, such as gate dielectrics, passivation layers in solar cells, and sensitive electronic interfaces. Evidence shows TTIP-derived films exhibit a wider band gap (3.35 eV) than TiCl₄-derived films (3.20 eV) and generate no corrosive HCl byproducts [1]. While an additional post-deposition anneal may be required to achieve optimal passivation quality (Seff = 3.9 cm/s) [2], the chlorine-free process is essential for long-term device reliability.

Sol-Gel Synthesis of TiO₂ Nanomaterials with Controlled Intermediate Cluster Sizes

For sol-gel processes requiring TiO₂ clusters in the 11–12 Ti atom size regime, TTIP provides a well-characterized intermediate between smaller clusters from titanium ethoxide (5–7 Ti atoms) and comparable clusters from titanium butoxide (10–11 Ti atoms) [3]. This cluster size predictability enables reproducible control over primary particle size, surface area, and subsequent aggregation behavior—critical parameters for catalytic supports, sensors, and optical coatings.

Hydrothermal Synthesis of TiO₂ Polymorphs via Temperature-Controlled Hydrolysis

TTIP is particularly suitable for hydrothermal TiO₂ syntheses where phase control is achieved through temperature modulation of the hydrolysis rate. Lower reaction temperatures reduce the hydrolysis rate and promote rutile formation, providing a straightforward parameter for polymorph engineering [4]. This contrasts with TiCl₄-based syntheses, where phase control depends on precursor addition rate—a parameter that can be challenging to reproducibly control at scale.

Flame Spray Pyrolysis and CVD Requiring Defined Gas-Phase Kinetics

TTIP is well-suited for gas-phase synthesis methods including flame spray pyrolysis and chemical vapor deposition, where its quantified hydrolysis kinetics (k = 1.23 × 10¹⁴ × exp(−11,323/T) mol⁻¹ cm³ s⁻¹) support predictive process modeling [5]. The defined decomposition pathways and chlorine-free byproducts make TTIP a safer and more environmentally compatible choice compared to TiCl₄ for large-scale nanoparticle production [5].

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